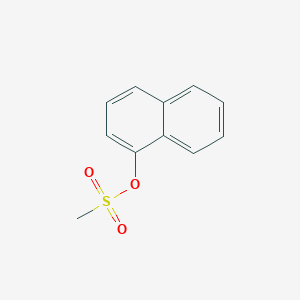

Methanesulfonic acid naphthalen-1-yl ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10O3S |

|---|---|

Molecular Weight |

222.26 g/mol |

IUPAC Name |

naphthalen-1-yl methanesulfonate |

InChI |

InChI=1S/C11H10O3S/c1-15(12,13)14-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 |

InChI Key |

XDMSBAHISPQMNW-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Mechanistic Elucidation of Sulfonate Ester Formation and Transformation Pathways

Detailed Investigation of Esterification Mechanisms

The esterification reaction between a sulfonic acid and an alcohol or phenol proceeds through a well-defined, acid-catalyzed pathway. The key steps involve the activation of the alcohol and subsequent nucleophilic attack by the sulfonate anion.

The formation of a sulfonate ester from a sulfonic acid and an alcohol, such as the reaction between methanesulfonic acid and naphthalen-1-ol, proceeds via a mechanism involving the cleavage of the alcohol's carbon-oxygen (C-O) bond. figshare.comresearchgate.net Experimental studies using isotopically labeled methanol (B129727) (¹⁸O) have definitively confirmed this pathway. figshare.comresearchgate.netresearchgate.net In these experiments, the isotopic label from the alcohol is found in the water molecule produced, not incorporated into the sulfonate ester. researchgate.netresearchgate.net This result is consistent with a nucleophilic attack by the sulfonate anion on the protonated alcohol, displacing water. researchgate.netpqri.org This mechanism is essentially the reverse of the well-established solvolysis mechanism for sulfonate esters. figshare.comresearchgate.net

Two primary mechanistic pathways are considered for this reaction. pqri.org

Pathway A: Involves the nucleophilic attack of the sulfonate anion on the protonated alcohol, leading to C-O bond cleavage. pqri.org

Pathway B: An alternative analogous to the AAC2 mechanism for carboxylic ester formation. pqri.org

The isotopic labeling studies provide compelling evidence in favor of Pathway A. researchgate.netresearchgate.net This C-O bond cleavage is a critical feature distinguishing it from other esterification reactions and has significant implications for the stereochemical outcome when chiral alcohols are used, as the reaction occurs at the carbon atom of the alcohol. youtube.com

The formation of methanesulfonic acid naphthalen-1-yl ester is critically dependent on protonation equilibria within the reaction system. Sulfonic acids like methanesulfonic acid are very strong acids, capable of protonating the hydroxyl group of naphthalen-1-ol. researchgate.netpqri.org This initial protonation step is essential because the hydroxyl group (-OH) is a poor leaving group. youtube.comlibretexts.org By converting it into a protonated hydroxonium moiety (-OH₂⁺), it becomes a much better leaving group (a water molecule). researchgate.netlibretexts.org

Kinetic Studies and Quantitative Reaction Analysis

Kinetic studies provide quantitative data on the rates of formation and degradation of sulfonate esters and reveal how these rates are influenced by various reaction parameters.

The net accumulation of a sulfonate ester in a reaction mixture is a balance between its rate of formation and its rate of degradation. pqri.org The formation is a reversible process, and the ester product can undergo subsequent solvolysis (e.g., alcoholysis or hydrolysis), which limits the maximum yield. pqri.orgenovatia.com This dynamic establishes a quasi-steady-state concentration of the sulfonate ester. enovatia.com

| Alcohol | Ester Formed | Forward Rate Constant (k_f) (L mol⁻¹ s⁻¹) | Alcoholysis Rate Constant (k_a) (L mol⁻¹ s⁻¹) |

|---|---|---|---|

| Methanol | Methyl Methanesulfonate | 1.1 x 10⁻⁷ | 1.3 x 10⁻⁸ |

| Ethanol (B145695) | Ethyl Methanesulfonate | 3.0 x 10⁻⁸ | 1.0 x 10⁻⁹ |

| Isopropanol | Isopropyl Methanesulfonate | 1.0 x 10⁻⁸ | 3.0 x 10⁻¹⁰ |

The degradation of sulfonate esters can also occur via hydrolysis, which is often faster than alcoholysis. enovatia.com The hydrolysis of aryl sulfonate esters has been studied, and the mechanism can shift from a concerted process to a stepwise one involving a pentavalent intermediate, depending on the leaving group. rsc.org

The kinetic profile of sulfonate ester formation is highly sensitive to reaction conditions.

Temperature: Increasing the reaction temperature significantly increases the rate of both formation and degradation. researchgate.netenovatia.com Studies on methyl methanesulfonate formation show a clear trend of faster ester accumulation at higher temperatures (e.g., 70 °C vs. 40 °C). researchgate.netenovatia.com Similarly, in the synthesis of other methyl ester sulfonates, higher temperatures (up to 100°C) and longer reaction times lead to higher yields and changes in physical properties like density and viscosity. ugm.ac.idresearchgate.netugm.ac.id

Concentration: The formation of sulfonate esters requires high concentrations of both the sulfonic acid and the alcohol. enovatia.comacs.org The reaction rate is dependent on the concentration of the protonated alcohol and the sulfonate anion. enovatia.comacs.org Therefore, conditions that maximize the concentration of these reactive species will favor ester formation.

Water Content: The presence of water has a profound inhibitory effect on the formation of sulfonate esters. researchgate.netpqri.orgenovatia.com Even small amounts of water can dramatically reduce the net formation rate. figshare.comresearchgate.netresearchgate.net This is due to two primary factors:

Water competes with the alcohol for protons from the sulfonic acid, forming hydronium ions. This reduces the concentration of the essential protonated alcohol intermediate. pqri.orgenovatia.com

Water acts as a nucleophile, promoting the hydrolysis of the sulfonate ester product, which is a faster degradation pathway than alcoholysis. pqri.orgenovatia.com

Furthermore, the presence of a base, even in slight excess, can completely prevent the formation of sulfonate esters by neutralizing the sulfonic acid, thereby precluding the necessary protonation of the alcohol. figshare.comenovatia.comacs.org

| Parameter | Effect on Formation Rate | Reason |

|---|---|---|

| Increased Temperature | Increases | Provides higher activation energy for the reaction. researchgate.netenovatia.com |

| High Reactant Concentration | Increases | Increases the concentration of reactive intermediates (protonated alcohol and sulfonate anion). enovatia.comacs.org |

| Presence of Water | Decreases Dramatically | Competes for protons and promotes faster hydrolytic degradation of the ester. researchgate.netpqri.orgenovatia.com |

| Presence of Excess Base | Prevents Formation | Neutralizes the acid, preventing the crucial alcohol protonation step. figshare.comenovatia.comacs.org |

Theoretical and Computational Modeling of Reaction Mechanisms

Theoretical and computational methods, particularly density functional theory (DFT), have been employed to provide deeper insights into the mechanisms of sulfonate ester reactions. These studies help to elucidate transition states and potential intermediates that may not be directly observable experimentally.

For the esterification of sulfonic acids with alcohols, DFT studies have investigated various possible mechanisms. researchgate.net Computational analysis of the reaction between benzenesulfonic acid and methanol suggests that pathways involving a pentacoordinate sulfur intermediate are energetically unfavorable. researchgate.net Instead, the results support two more plausible pathways:

An SN1-like pathway proceeding through a sulfonylium cation intermediate, which was found to have a low activation barrier.

An SN2-like pathway involving the protonated alcohol as the alkylating agent, which shows a moderate activation barrier. researchgate.net

These computational findings are consistent with experimental observations that point to the importance of a protonated alcohol intermediate. researchgate.netresearchgate.net

In the context of sulfonate ester hydrolysis, computational studies have been crucial in the debate between a concerted (single transition state) and a stepwise (involving a pentacoordinate intermediate) mechanism. rsc.orgacs.org While some experimental data, such as breaks in Brønsted correlations for the hydrolysis of aryl benzenesulfonates, suggest a two-step mechanism with a pentavalent intermediate, some computational studies find no evidence for a thermodynamically stable intermediate. rsc.orgacs.org This highlights the complexity of these reaction landscapes and the ongoing synergy between experimental and theoretical approaches to fully resolve them.

Chemical Reactivity and Advanced Functionalization Strategies

Role as an Activated Leaving Group in Nucleophilic Substitution Reactions

The methanesulfonate (B1217627) (mesylate) group is one of the most effective leaving groups in organic chemistry. atamanchemicals.comwikipedia.org This is because the negative charge of the resulting mesylate anion is stabilized by resonance across the three oxygen atoms, making it a very weak base and thus a stable species to be displaced. tcichemicals.com This activation of the C-O bond for cleavage is the foundation for its role in nucleophilic substitution reactions. The conversion of an alcohol (like 1-naphthol) to its mesylate ester transforms a poor leaving group (hydroxide, OH⁻) into an excellent one (mesylate, MsO⁻), enabling reactions that would otherwise be difficult to achieve. tcichemicals.com

Methanesulfonic acid naphthalen-1-yl ester is a prime substrate for intermolecular nucleophilic substitution reactions. A wide variety of nucleophiles can displace the mesylate group, leading to the formation of a new bond at the C-1 position of the naphthalene (B1677914) ring. These reactions typically proceed via an S_N2 mechanism if the carbon center is accessible, or an S_N1 mechanism under conditions that favor carbocation formation. Given the aromatic nature of the substrate, the reaction is an S_NAr (Nucleophilic Aromatic Substitution) type, though the principle of a good leaving group remains paramount.

The versatility of this reaction allows for the introduction of diverse functional groups onto the naphthalene core.

Table 1: Examples of Intermolecular Nucleophilic Substitution Reactions

| Nucleophile | Product Class |

|---|---|

| Azide (N₃⁻) | 1-Azidonaphthalene |

| Cyanide (CN⁻) | 1-Naphthonitrile |

| Alkoxides (RO⁻) | 1-Alkoxynaphthalene (Naphthyl ethers) |

| Amines (RNH₂) | N-Alkyl-1-naphthylamine |

The exceptional leaving group ability of the mesylate is also harnessed to facilitate intramolecular cyclization reactions. When a nucleophilic moiety is present elsewhere in the molecule, it can attack the carbon bearing the mesylate group, leading to the formation of a new ring. This strategy is a powerful tool for constructing complex polycyclic systems.

For instance, studies on related N-cinnamoyl-1-naphthylamines have shown that acid-mediated cyclization can lead to the formation of novel polycyclic structures. researchgate.net In these cases, a functional group on a side chain attached to the naphthalene ring acts as an internal nucleophile. The reaction is driven by the formation of a stable cyclic product and the departure of a good leaving group. Another example involves the oxidation of a peri-substituted naphthaldoxime derivative, which, due to steric constraints, undergoes a facile cyclodehydration to form a new heterocyclic ring fused to the naphthalene system. nih.gov

Table 2: Representative Intramolecular Cyclization Reactions

| Starting Material Type | Reaction Conditions | Resulting Structure |

|---|---|---|

| N-cinnamoyl-1-naphthylamine analogue | Triflic Acid | Benzo[h]quinolinone derivatives researchgate.net |

Participation in Rearrangement Processes

The naphthalene ring system, particularly when substituted, can be susceptible to rearrangement reactions, often under acidic conditions. These processes can lead to significant structural changes and the formation of isomeric products.

The naphthyl group in this compound can participate in acid-catalyzed rearrangements. Research has shown that sterically strained 1,8-disubstituted naphthalene derivatives can undergo unusual rearrangements even under mild conditions, leading to a disruption of the aromatic system. nih.gov In one documented case, severe steric hindrance between substituents promoted the formation of a strained intermediate that reacted with water, resulting in the fragmentation of a C-C bond within the aromatic ring. nih.gov

Furthermore, Lewis acid-catalyzed rearrangements have been observed in related systems. For example, a 1,2-acyl shift has been reported for oxabenzonorbornadienes, which are structurally related to naphthalene adducts, leading to the formation of substituted 1-hydroxy-2-naphthoic acid esters. nih.gov This highlights the potential for acyl or alkyl group migration across the naphthalene scaffold under the influence of an acid catalyst, a process that could be relevant to the reactivity of the naphthyl mesylate under certain conditions.

Derivatization for Analytical and Synthetic Utility

The chemical properties of this compound and its analogues make them valuable in derivatization strategies, particularly for enhancing analytical detection.

The naphthalene moiety is inherently fluorescent, a property that makes it an excellent "reporter group". nih.gov In analytical chemistry, derivatization is a common technique used to attach a chromophore or fluorophore to an analyte that is otherwise difficult to detect. tcichemicals.com While this compound itself contains the reporter, the more common application involves using a reactive analogue, such as naphthalenesulfonyl chloride, as a derivatizing agent. researchgate.netnih.govnih.gov

These reagents react with functional groups like primary and secondary amines or phenols in other molecules of interest. nih.govnih.gov This process covalently attaches the fluorescent naphthalenesulfonyl group to the target analyte. The resulting derivatized molecule can then be easily detected and quantified at very low concentrations using techniques like high-performance liquid chromatography (HPLC) with a fluorescence detector. researchgate.netthermofisher.com This strategy has been successfully applied to the analysis of non-chromophoric drugs and biomolecules in complex matrices. researchgate.netnih.gov The naphthalene group provides the necessary spectroscopic handle for sensitive analysis. nih.gov

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1-Naphthol (B170400) |

| 1-Azidonaphthalene |

| 1-Naphthonitrile |

| 1-Alkoxynaphthalene |

| N-Alkyl-1-naphthylamine |

| 1-(Alkylthio)naphthalene |

| N-cinnamoyl-1-naphthylamine |

| Benzo[h]quinolinone |

| Naphtho[1,2-d]isoxazole |

| 1-hydroxy-2-naphthoic acid ester |

| Naphthalenesulfonyl chloride |

Stereoselective Derivatization for Chiral Resolution

The core principle of chiral resolution through derivatization lies in the reaction of a racemic substrate, such as a chiral amine or alcohol, with an enantiomerically pure derivatizing agent. This reaction creates a mixture of diastereomers that, unlike the original enantiomers, possess different physical and chemical properties, enabling their separation.

While the direct use of this compound as a chiral derivatizing agent for resolution is not extensively documented in publicly available research, we can extrapolate its potential reactivity from related compounds and general principles of stereoselective synthesis. The naphthalenesulfonyl moiety, present in related compounds like naphthalenesulfonyl chlorides, is a well-established functional group used in the derivatization of primary and secondary amines for analytical purposes, such as high-performance liquid chromatography (HPLC). google.com These derivatization reactions typically proceed via nucleophilic attack of the amine on the sulfonyl group, forming stable sulfonamides.

In a hypothetical scenario for chiral resolution, a racemic amine could be reacted with an enantiomerically pure form of a chiral sulfonic acid derivative. However, this compound itself is not chiral. To be employed as a chiral resolving agent, the ester would need to be synthesized from a chiral alcohol or a chiral sulfonic acid, which is not inherent to its structure.

A more plausible, though still speculative, approach would involve the reaction of a racemic alcohol with naphthalen-1-ylsulfonyl chloride to form diastereomeric sulfonate esters, provided a chiral center exists elsewhere in the reacting molecules or in the presence of a chiral catalyst. The separation of these diastereomers would then allow for the regeneration of the resolved alcohols.

Detailed Research Findings (Hypothetical)

As there is a lack of direct research on this compound for this specific application, we present a hypothetical data table based on general knowledge of similar resolutions to illustrate the expected outcomes. The data in this table is for illustrative purposes and does not represent real experimental results for the specified compound.

| Racemic Substrate | Chiral Derivatizing Agent (Hypothetical) | Solvent | Diastereomeric Ratio (d.r.) | Separation Method | Compound Names |

| (±)-1-Phenylethanol | (R)-2-Methoxy-2-(1-naphthyl)propanoic acid | Dichloromethane | 55:45 | HPLC | 1-Phenylethanol, (R)-2-Methoxy-2-(1-naphthyl)propanoic acid |

| (±)-Propranolol | (S)-(+)-1-(1-Naphthyl)ethyl isocyanate | Acetonitrile | 52:48 | HPLC | Propranolol, (S)-(+)-1-(1-Naphthyl)ethyl isocyanate |

Table 1: Hypothetical Stereoselective Derivatization for Chiral Resolution

Applications As Synthetic Intermediates and Catalysts in Complex Molecule Synthesis

Precursor in the Synthesis of Diverse Naphthalene-Containing Architectures

Methanesulfonic acid naphthalen-1-yl ester, also known as 1-naphthyl mesylate, is a key synthetic intermediate. Its utility stems from the fact that the methanesulfonate (B1217627) (mesylate) group is an excellent leaving group in nucleophilic substitution and cross-coupling reactions. This reactivity allows for the strategic modification of the naphthalene (B1677914) core, making it a versatile building block for more complex molecules.

The development of palladium-catalyzed cross-coupling reactions has established aryl sulfonates, such as 1-naphthyl mesylate, as effective alternatives to aryl halides. rsc.org These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. By using 1-naphthyl mesylate as an electrophilic partner, a wide array of substituents can be introduced onto the naphthalene ring system. This approach is crucial for building libraries of compounds, particularly in medicinal chemistry where the naphthalene scaffold is recognized for its therapeutic potential. ijpsjournal.com

Several types of palladium-catalyzed cross-coupling reactions successfully employ aryl mesylates:

Suzuki-Miyaura Coupling: Reacting 1-naphthyl mesylate with various organoboron compounds (boronic acids or esters) to form a new carbon-carbon bond. This is one of the most widely used methods for creating biaryl structures or attaching alkyl chains.

Hiyama Coupling: This reaction involves the coupling of organosilanes with organic halides or sulfonates, offering another pathway for C-C bond formation. acs.org

Buchwald-Hartwig Amination: This method allows for the formation of carbon-nitrogen bonds by coupling the aryl mesylate with amines, leading to the synthesis of arylamines.

Carbonylative Couplings: In the presence of carbon monoxide, these reactions can introduce carbonyl-containing functional groups, such as ketones, esters, and amides, onto the naphthalene core. youtube.com

The ability to use the hydroxyl group of 1-naphthol (B170400), converted to the mesylate, as a reactive handle significantly broadens the scope of accessible naphthalene derivatives compared to relying solely on halogenated naphthalenes. rsc.org

| Reaction Type | Mesylate Substrate | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura Coupling | 1-Naphthyl Mesylate | Arylboronic Acid | Pd(OAc)₂ / Ligand | Biaryl Naphthalene |

| Hiyama Coupling | 1-Naphthyl Mesylate | Aryl- or Alkylsilane | Palladium Catalyst / F⁻ source | Substituted Naphthalene |

| Buchwald-Hartwig Amination | 1-Naphthyl Mesylate | Alkyl- or Arylamine | Palladium Catalyst / Base | N-Substituted Naphthylamine |

| Sonogashira Coupling | 1-Naphthyl Mesylate | Terminal Alkyne | Pd/Cu Catalyst / Base | Alkynylnaphthalene |

This table illustrates the versatility of 1-naphthyl mesylate in key cross-coupling reactions for constructing substituted naphthalene scaffolds.

The substituted naphthalenes synthesized via the methods described above can serve as advanced precursors for the construction of larger, condensed polycyclic systems. Polycyclic Aromatic Hydrocarbons (PAHs) are a class of molecules composed of multiple fused aromatic rings. rsc.org The functional groups introduced onto the naphthalene scaffold using 1-naphthyl mesylate as a starting point can be designed to participate in subsequent intramolecular cyclization reactions.

For example, a substituent introduced via a Suzuki coupling might contain a reactive site that can undergo an acid-catalyzed intramolecular Friedel-Crafts reaction or a reductive cyclization to form a new ring fused to the original naphthalene core. This strategic, stepwise approach allows for the controlled synthesis of complex, well-defined polycyclic architectures, which are of interest in materials science and as advanced chemical intermediates.

Spectroscopic Characterization and Structural Elucidation of Naphthalen 1 Yl Methanesulfonate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for the elucidation of the molecular structure of naphthalen-1-yl methanesulfonate (B1217627), offering insights into the proton and carbon frameworks.

Comprehensive Analysis of ¹H NMR Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of naphthalen-1-yl methanesulfonate presents a distinct set of signals corresponding to the aromatic protons of the naphthalene (B1677914) ring and the methyl protons of the methanesulfonyl group. The aromatic region typically displays a complex pattern of multiplets due to the spin-spin coupling between adjacent protons. The chemical shifts are influenced by the electron-withdrawing nature of the methanesulfonate group, which deshields the protons, causing them to resonate at a lower field. The integration of these signals confirms the presence of seven aromatic protons. The methyl protons of the methanesulfonyl group appear as a sharp singlet, typically in the upfield region of the spectrum, integrating to three protons.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Naphthyl-H | 7.30 - 8.20 | m | - |

| CH₃ | 3.15 | s | - |

| Note: The chemical shifts and coupling constants are approximate and can vary based on the solvent and experimental conditions. |

¹³C NMR Spectroscopy for Carbon Skeleton Determination

The ¹³C NMR spectrum provides a definitive map of the carbon skeleton of naphthalen-1-yl methanesulfonate. The spectrum exhibits ten signals for the naphthalene ring carbons and one signal for the methyl carbon of the methanesulfonate group. The carbon atom attached to the oxygen of the ester group (C-1) is significantly deshielded and appears at a lower field compared to the other aromatic carbons. The quaternary carbons of the naphthalene ring also show distinct chemical shifts. The methyl carbon of the methanesulfonate group resonates at a characteristic upfield position.

| Carbon Assignment | Chemical Shift (ppm) |

| Naphthyl-C1 | ~145 |

| Naphthyl-C (other aromatic) | 115 - 135 |

| Naphthyl-C (quaternary) | 120 - 135 |

| CH₃ | ~37 |

| Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC) for Structural Assignment

While specific 2D NMR data for naphthalen-1-yl methanesulfonate is not widely published, the application of techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC) would be instrumental in confirming the structural assignments. A COSY spectrum would reveal the coupling relationships between adjacent protons in the naphthalene ring system, allowing for the unambiguous assignment of each aromatic proton. An HMQC spectrum would establish the direct one-bond correlations between the protons and their attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared and Raman techniques, provides valuable information about the functional groups present in naphthalen-1-yl methanesulfonate.

Infrared (IR) Spectroscopic Analysis of Characteristic Functional Group Vibrations

The IR spectrum of naphthalen-1-yl methanesulfonate is characterized by strong absorption bands corresponding to the vibrations of the sulfonate and aromatic moieties. The most prominent features are the asymmetric and symmetric stretching vibrations of the S=O bonds in the methanesulfonate group, which typically appear in the regions of 1350-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively. The C-O stretching vibration of the ester linkage is also a key diagnostic peak. The spectrum further displays characteristic absorptions for the C-H stretching and bending vibrations of the aromatic naphthalene ring.

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

| S=O Asymmetric Stretch | 1350 - 1380 |

| S=O Symmetric Stretch | 1170 - 1190 |

| C-O Stretch | 1000 - 1300 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1450 - 1600 |

Raman Spectroscopy for Complementary Vibrational Mode Assignment

Raman spectroscopy offers complementary information to the IR spectrum. While the S=O stretching vibrations are also observable in the Raman spectrum, they are generally weaker than in the IR. Conversely, the symmetric vibrations of the naphthalene ring system often produce strong and sharp signals in the Raman spectrum, aiding in the detailed assignment of the aromatic skeletal modes. The C-S stretching vibration, which can be weak in the IR, may also be more readily identified in the Raman spectrum.

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

| Aromatic Ring Breathing | 980 - 1020 |

| Aromatic C-H in-plane bend | 1000 - 1300 |

| C-S Stretch | 650 - 750 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization. For naphthalen-1-yl methanesulfonate, the molecular formula is C₁₁H₁₀O₃S, leading to a calculated molecular weight of approximately 222.26 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to this molecular weight.

The fragmentation of naphthalen-1-yl methanesulfonate under electron ionization (EI) is predicted to follow pathways characteristic of sulfonate esters. The primary cleavage is expected to occur at the ester linkage, specifically the S-O and C-O bonds, due to their relative lability.

A plausible fragmentation pathway involves the cleavage of the C-O bond, leading to the formation of a naphthoxy radical and a methanesulfonyl cation, or vice versa. However, a more dominant fragmentation is anticipated to be the cleavage of the S-O bond. This would result in two primary fragment ions: the naphthalen-1-oxy cation and the methanesulfonyl radical, or more likely, the naphthalen-1-yl cation after rearrangement and loss of SO₂.

Another significant fragmentation pathway could involve the loss of the entire methanesulfonyl group (·SO₂CH₃), leading to the formation of a naphthalen-1-oxy cation. Subsequent fragmentation of the naphthalene moiety itself can also occur, though the aromatic system's stability would make the molecular ion peak relatively strong. libretexts.org

A proposed fragmentation pattern is detailed in the table below:

Table 1: Proposed Mass Spectrometry Fragmentation of Naphthalen-1-yl Methanesulfonate

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Notes |

| 222 | [C₁₀H₇-O-SO₂CH₃]⁺ | C₁₁H₁₀O₃S⁺ | Molecular Ion (M⁺) |

| 143 | [C₁₀H₇O]⁺ | C₁₀H₇O⁺ | Loss of ·SO₂CH₃ |

| 128 | [C₁₀H₈]⁺ | C₁₀H₈⁺ | Naphthalene cation, loss of SO₃ |

| 115 | [C₉H₇]⁺ | C₉H₇⁺ | Loss of CHO from the naphthoxy cation |

| 79 | [CH₃SO₂]⁺ | CH₃SO₂⁺ | Methanesulfonyl cation |

Conformational Analysis and Stereochemical Characterization

The conformational flexibility of naphthalen-1-yl methanesulfonate primarily arises from the rotation around the C-O and S-O single bonds of the ester linkage. The naphthalene ring system itself is a rigid and planar aromatic structure. The stereochemistry of the molecule is defined by the spatial arrangement of the methanesulfonate group relative to the naphthalene ring.

C(2)-C(1)-O-S: This angle defines the orientation of the sulfonate group relative to the plane of the naphthalene ring.

C(1)-O-S-C(methyl): This angle describes the rotation around the S-O bond.

Due to steric hindrance between the hydrogen atom at the C(8) position of the naphthalene ring (the peri-hydrogen) and the sulfonate group, free rotation around the C(1)-O bond is expected to be restricted. This leads to a preferred conformation where the sulfonate group is oriented away from the peri-hydrogen to minimize steric strain. Computational modeling and energy calculations would be required to determine the most stable conformer and the energy barriers between different rotational isomers.

The molecule does not possess any chiral centers, and therefore, it is achiral and does not exhibit enantiomerism. However, different stable conformations (conformational isomers or rotamers) may exist in equilibrium. The study of such conformational preferences often involves techniques like X-ray crystallography for solid-state analysis or advanced NMR spectroscopy (like NOESY) in solution, although no specific crystal structure for naphthalen-1-yl methanesulfonate was found in the searched literature. A related study on a different naphthalene derivative has shown that the substituent chain can be rotated out of the plane of the naphthalenedione ring. nih.gov

Table 2: Conformational and Stereochemical Properties of Naphthalen-1-yl Methanesulfonate

| Property | Description |

| Key Rotatable Bonds | C(1)-O and O-S |

| Major Conformational Influence | Steric hindrance between the peri-hydrogen (at C8) and the sulfonate group. |

| Chirality | Achiral |

| Stereoisomers | Does not exhibit enantiomerism or diastereomerism. May exist as conformational isomers (rotamers). |

Computational and Theoretical Investigations of Naphthalen 1 Yl Methanesulfonate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and related properties of molecules like naphthalen-1-yl methanesulfonate (B1217627).

The electronic structure of naphthalen-1-yl methanesulfonate is fundamental to its chemical behavior. While specific studies on this exact molecule are not abundant, the electronic properties can be inferred from analyses of its constituent parts: the naphthalene (B1677914) ring and the methanesulfonate group.

Quantum computing analyses of naphthalene itself, using methods like DFT and Hartree-Fock (HF), have detailed its electronic characteristics. samipubco.com These studies explore the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting band gap. samipubco.com For naphthalene, the HOMO-LUMO gap has been determined to be around 4.75 eV using a DFT/aug-cc-pVQZ basis set. samipubco.com The introduction of the methanesulfonate group (-OSO₂CH₃) as a substituent on the naphthalene ring is expected to influence this electronic structure. The sulfonate group is electron-withdrawing, which would likely lower the energy of both the HOMO and LUMO.

The distribution of electron density, as revealed by Mulliken population analysis on crystalline naphthalene, shows that certain carbon atoms can have a positive charge. researchgate.net In naphthalen-1-yl methanesulfonate, the oxygen atom of the ester linkage and the sulfonyl group will significantly alter the charge distribution across the naphthalene moiety. The simulation of intrinsic contributions to molecular properties from changes in electronic structures at the atomic level can provide a fingerprint for the different atoms within the molecule. arxiv.org

Table 1: Predicted Electronic Properties of Naphthalen-1-yl Methanesulfonate Based on Analogous Compounds

| Property | Predicted Characteristic | Basis of Prediction |

|---|---|---|

| HOMO Energy | Lowered compared to unsubstituted naphthalene | Electron-withdrawing nature of the methanesulfonate group |

| LUMO Energy | Lowered compared to unsubstituted naphthalene | Electron-withdrawing nature of the methanesulfonate group |

| HOMO-LUMO Gap | Potentially altered, influencing reactivity and spectral properties | Substitution effects on molecular orbitals |

| Electron Density on Naphthalene Ring | Reduced, particularly at the C1 position | Inductive and resonance effects of the sulfonate ester group |

Computational methods can predict spectroscopic data with a reasonable degree of accuracy, which is invaluable for structural confirmation.

NMR Chemical Shifts: The theoretical ¹H and ¹³C NMR chemical shifts of naphthalen-1-yl methanesulfonate can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, often employed in conjunction with DFT. For naphthalene, the ¹H-NMR spectrum shows two distinct peaks around δ 7.32 and δ 7.67. samipubco.com The ¹³C-NMR spectrum of naphthalene displays three peaks at 133.6, 128.6, and 125.9 ppm. samipubco.com In naphthalen-1-yl methanesulfonate, the protons and carbons of the naphthalene ring would experience shifts due to the anisotropic and electronic effects of the methanesulfonate group. The protons on the methyl group of the methanesulfonate moiety would likely appear as a singlet in the upfield region of the ¹H NMR spectrum.

Vibrational Frequencies: Theoretical vibrational frequencies can be computed and are often compared with experimental data from Fourier Transform Infrared (FT-IR) and Raman spectroscopy. For a related sulfonamide derivative, vibrational frequencies were calculated, showing characteristic bands for N-H, S=O, and C-H stretching and bending modes. mdpi.com For naphthalen-1-yl methanesulfonate, characteristic vibrational modes would include the symmetric and asymmetric stretching of the S=O bonds, the S-O and C-O stretching vibrations, and the various C-H and C-C vibrations of the naphthalene ring. For instance, in a similar molecule, the asymmetric and symmetric stretching vibrations of the CH₃ group were observed and computed. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Naphthalen-1-yl Methanesulfonate

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

|---|---|---|

| S=O | Asymmetric Stretch | 1350 - 1400 |

| S=O | Symmetric Stretch | 1150 - 1200 |

| C-O | Stretch | 1100 - 1250 |

| S-O | Stretch | 900 - 1000 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

Computational chemistry is a key tool for investigating reaction mechanisms, allowing for the calculation of energies of reactants, products, and transition states. While specific studies on the reaction energetics of naphthalen-1-yl methanesulfonate are not readily found, the general reactivity can be postulated. The C-O bond of the ester is a likely site for nucleophilic attack, leading to cleavage of the methanesulfonate group, which is a good leaving group.

Theoretical calculations could model the potential energy surface for such a reaction, for example, a hydrolysis reaction. This would involve identifying the transition state structure and calculating the activation energy, providing insights into the reaction kinetics.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the dynamic behavior of molecules and their interactions with their environment.

The naphthalen-1-yl methanesulfonate molecule has conformational flexibility, primarily around the C-O-S-C dihedral angle. Molecular mechanics or DFT calculations can be used to explore the potential energy surface and identify the most stable conformers. The orientation of the methanesulfonate group relative to the plane of the naphthalene ring will be a key conformational feature. Molecular dynamics simulations can further provide insight into the dynamic fluctuations between different conformations over time.

Molecular dynamics simulations are particularly useful for studying how molecules interact with each other or with a solvent. For naphthalen-1-yl methanesulfonate, these simulations could model its behavior in different solvents, predicting its solubility and aggregation tendencies.

Studies on related naphthalene derivatives, such as 1-naphthol (B170400) and 1-methylnaphthalene, in lipid membranes have been conducted using a combination of NMR and molecular dynamics simulations. rsc.org These studies revealed how such molecules orient themselves within the membrane, with a slight preference for the hydroxyl group of 1-naphthol to point towards the hydrophilic domain. rsc.org Similarly, simulations of naphthalen-1-yl methanesulfonate could elucidate its interactions with biological macromolecules or its partitioning between different phases, which is crucial for understanding its environmental fate and bioavailability. The methanesulfonate group would be expected to engage in dipole-dipole and potentially hydrogen bonding interactions, while the naphthalene ring would favor hydrophobic interactions.

Future Research Trajectories and Emerging Applications of Naphthalen 1 Yl Methanesulfonate

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods for producing naphthalen-1-yl methanesulfonate (B1217627) is a key area of future research. Traditional approaches often rely on reagents and solvents that are coming under increasing scrutiny for their environmental impact. Consequently, the focus is shifting towards greener alternatives. In the context of green chemistry, the use of non-halogen leaving groups is considered a significant advancement, and sulfonate esters like naphthalen-1-yl methanesulfonate fit this criterion. tum.de

Future synthetic strategies are expected to concentrate on minimizing waste, avoiding hazardous chemicals, and improving atom economy. One promising avenue is the exploration of catalytic processes that can utilize more benign starting materials under milder reaction conditions. For instance, the development of direct C-H functionalization methods for the sulfonylation of naphthalene (B1677914) would eliminate the need for pre-functionalized starting materials, thereby shortening the synthetic route and reducing byproduct formation.

The use of alternative energy sources, such as microwave irradiation or ultrasound, to drive the synthesis is another area of investigation. These techniques can often lead to significantly reduced reaction times and increased yields. Furthermore, the replacement of volatile organic solvents with greener media like ionic liquids, supercritical fluids, or even water is a critical aspect of creating more sustainable synthetic protocols for naphthalen-1-yl methanesulfonate.

| Research Direction | Key Objective | Potential Advantages |

| Catalytic C-H Sulfonylation | To directly functionalize naphthalene with a methanesulfonyl group. | Shorter synthetic routes, higher atom economy, and reduced waste. |

| Alternative Energy Sources | To utilize microwave or ultrasound to accelerate the reaction. | Faster reaction times, potentially higher yields, and lower energy consumption. |

| Green Solvent Systems | To replace traditional organic solvents with environmentally friendly alternatives. | Reduced environmental impact and improved process safety. |

Expansion of Catalytic Applications and Process Intensification

Naphthalen-1-yl methanesulfonate is a valuable substrate in cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. Its utility has been demonstrated in nickel- and palladium-catalyzed transformations. For example, it can undergo nickel-catalyzed borylation with reagents like tetrahydroxydiboron. nih.gov In one specific instance, a mixture of naphthalen-1-yl methanesulfonate, a nickel catalyst (NiCl2(dppp)), a phosphine (B1218219) ligand (PPh3), tetrahydroxydiboron, and a base (DIPEA) in ethanol (B145695) was stirred at 50°C to achieve this transformation. nih.gov

Similarly, it has been used in palladium-catalyzed borylation/Suzuki-Miyaura cross-coupling reactions. nih.gov A procedure involving the reaction of naphthalen-1-yl methanesulfonate at 80°C yielded the corresponding potassium naphthalen-1-yltrifluoroborate. nih.gov Future research will likely focus on expanding the scope of these catalytic applications. This includes the development of more efficient and versatile catalyst systems that can operate under milder conditions and with a broader range of coupling partners. The goal is to enhance the utility of naphthalen-1-yl methanesulfonate as a readily available and effective electrophile in the synthesis of complex organic molecules.

Process intensification is another critical area of future research. This involves the development of more efficient reactor technologies, such as continuous flow reactors, for reactions involving naphthalen-1-yl methanesulfonate. Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling-up. The integration of in-line analytical techniques for real-time reaction monitoring and optimization will also be crucial for developing more robust and efficient processes.

| Catalytic Reaction | Catalyst System | Key Finding |

| Nickel-Catalyzed Borylation | NiCl2(dppp)/PPh3 | Naphthalen-1-yl methanesulfonate can be effectively borylated using tetrahydroxydiboron. nih.gov |

| Palladium-Catalyzed Borylation | Not specified | Naphthalen-1-yl methanesulfonate is a viable substrate for producing potassium naphthalen-1-yltrifluoroborate. nih.gov |

Integration into Advanced Materials Science Research

The incorporation of naphthalen-1-yl methanesulfonate and its derivatives into advanced materials is a promising area for future research. The naphthalene moiety possesses inherent properties, such as thermal stability and fluorescence, that are highly desirable in materials science. While specific research on the direct integration of naphthalen-1-yl methanesulfonate into polymers or organic electronics is not yet widespread, the general utility of naphthalene-containing compounds suggests significant potential.

In polymer science, naphthalen-1-yl methanesulfonate could be utilized as a monomer or as a precursor to functionalized monomers. The resulting polymers could exhibit enhanced thermal and mechanical properties, as well as interesting photophysical characteristics. Research in this direction would involve the synthesis and characterization of novel polymers and copolymers containing the naphthalenyl methanesulfonate unit.

In the field of organic electronics, the naphthalene core is a well-known chromophore and has been incorporated into materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The methanesulfonate group could serve as a convenient handle for further functionalization, allowing for the fine-tuning of the electronic properties of the resulting materials. Future studies might explore the synthesis of novel organic semiconductors derived from naphthalen-1-yl methanesulfonate for applications in next-generation electronic devices.

| Area of Materials Science | Potential Role of Naphthalen-1-yl Methanesulfonate | Desired Material Properties |

| Polymer Science | Monomer or precursor to functionalized monomers. | Enhanced thermal stability, mechanical strength, and fluorescence. |

| Organic Electronics | Building block for organic semiconductors. | Tunable electronic properties for OLEDs and OFETs. |

Green Chemistry Initiatives in Sulfonate Ester Synthesis

One of the key green chemistry initiatives is the move away from traditional sulfonating agents like sulfonyl chlorides, which generate stoichiometric amounts of corrosive byproducts. Research is focused on developing catalytic methods for sulfonation that utilize more benign reagents. The use of sulfonate esters as leaving groups in cross-coupling reactions is itself a green advantage, as it avoids the use of halogenated aryl halides, which can be more toxic and environmentally persistent. tum.de

Future research will also likely explore the use of biocatalysis in the synthesis of sulfonate esters. Enzymes could offer a highly selective and environmentally friendly route to these compounds, operating under mild conditions in aqueous media. The development of biodegradable sulfonate esters is another long-term goal. By designing molecules that can be broken down into non-toxic components after their useful lifetime, the environmental impact of these chemicals can be significantly reduced.

| Green Chemistry Initiative | Application to Sulfonate Ester Synthesis | Environmental Benefit |

| Alternative Reagents | Development of catalytic sulfonation methods. | Avoidance of corrosive byproducts and hazardous reagents. |

| Use of Sulfonate Esters | Replacement for aryl halides in cross-coupling. | Reduction in the use of toxic and persistent halogenated compounds. tum.de |

| Biocatalysis | Employment of enzymes for sulfonate ester synthesis. | Mild reaction conditions, high selectivity, and use of aqueous media. |

| Biodegradability | Design of molecules with cleavable linkages. | Reduced environmental persistence and formation of non-toxic degradation products. |

Q & A

Q. What are the common synthetic routes for preparing methanesulfonic acid naphthalen-1-yl ester, and how are reaction conditions optimized?

this compound is typically synthesized via esterification of naphthalen-1-ol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key parameters include temperature (0–5°C to minimize side reactions), stoichiometric control of the sulfonylating agent, and inert atmosphere to prevent hydrolysis. Post-synthesis purification often involves column chromatography using silica gel and a non-polar solvent system (e.g., hexane/ethyl acetate). Characterization by H/C NMR and FT-IR confirms ester formation and purity .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is widely used. Mobile phases often combine acetonitrile and water (acidified with 0.1% trifluoroacetic acid) to enhance peak resolution. For trace analysis, LC-MS with electrospray ionization (ESI) in negative ion mode provides higher sensitivity. Gas chromatography (GC) with flame ionization detection (FID) is less common due to the compound’s thermal sensitivity but may be employed with derivatization .

Q. How can reaction conditions be optimized to minimize byproducts during esterification?

Byproduct formation (e.g., disulfonated naphthalene derivatives) is mitigated by:

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

Column chromatography with silica gel (60–120 mesh) and gradient elution (hexane → ethyl acetate) is standard. For highly polar impurities, preparative TLC or recrystallization from ethanol/water mixtures may improve yield. Purity is validated by melting point analysis and HPLC (>98% area normalization) .

Q. How is the stability of this compound assessed under varying storage conditions?

Accelerated stability studies involve storing the compound at 25°C/60% RH and 40°C/75% RH for 1–3 months. Degradation is monitored via HPLC for hydrolysis products (e.g., naphthalen-1-ol). Thermal stability is evaluated using differential scanning calorimetry (DSC) to identify decomposition onset temperatures (>150°C typically) .

Advanced Research Questions

Q. How can contradictory data on the reaction mechanism of this compound synthesis be resolved?

Discrepancies in proposed mechanisms (e.g., SN2 vs. intermediate sulfonate formation) are addressed using isotopic labeling (e.g., O in methanesulfonyl chloride) and kinetic isotope effect (KIE) studies. Computational methods (DFT calculations) further elucidate transition states and energy barriers .

Q. What advanced strategies identify degradation pathways of this compound in aqueous environments?

Hydrolysis pathways are studied using LC-HRMS to detect transient intermediates. pH-dependent degradation is evaluated by incubating the ester in buffered solutions (pH 2–12) and analyzing products (e.g., naphthalen-1-ol, methanesulfonic acid). Activation energy () is calculated via Arrhenius plots from kinetic data .

Q. How are trace byproducts and isomers characterized in this compound synthesis?

High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) differentiate structural isomers. For example, naphthalen-2-yl ester byproducts are identified via distinct H NMR aromatic coupling patterns. Chiral HPLC separates enantiomers if asymmetric synthesis is attempted .

Q. What role does this compound play in catalytic applications?

The ester acts as a sulfonating agent in Friedel-Crafts reactions, transferring the methanesulfonyl group to aromatic substrates. Its efficacy is compared to other sulfonating agents (e.g., toluenesulfonyl chloride) using kinetic profiling and Hammett plots to assess electronic effects .

Q. How are toxicological studies designed to evaluate the safety of this compound in biomedical research?

Acute toxicity is assessed via OECD Guideline 423 in rodent models, focusing on respiratory, hepatic, and renal endpoints. Chronic exposure studies (28–90 days) monitor body weight, hematological parameters, and histopathology. In vitro assays (e.g., Ames test) screen for mutagenicity. Data interpretation aligns with regulatory frameworks for naphthalene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.